molecular formula C19H18N2O B3847136 N-(2,6-dimethylphenyl)-N'-1-naphthylurea

N-(2,6-dimethylphenyl)-N'-1-naphthylurea

Cat. No. B3847136
M. Wt: 290.4 g/mol
InChI Key: VCYGDMGQLIPLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-dimethylphenyl)-N’-1-naphthylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their diverse biological activities . The compound contains a 2,6-dimethylphenyl group and a naphthyl group, both of which are common motifs in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “N-(2,6-dimethylphenyl)-N’-1-naphthylurea” would consist of a urea core with a 2,6-dimethylphenyl group and a naphthyl group attached. The exact 3D structure would depend on the specific conformations and rotations around the bonds .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. They can undergo hydrolysis to form amines and isocyanates. They can also participate in reactions with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,6-dimethylphenyl)-N’-1-naphthylurea” would depend on its specific structure. Urea derivatives generally have good solubility in polar solvents due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-N’-1-naphthylurea” would depend on its specific biological target. Many urea derivatives act as inhibitors of various enzymes .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-7-5-8-14(2)18(13)21-19(22)20-17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGDMGQLIPLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-N'-1-naphthylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.